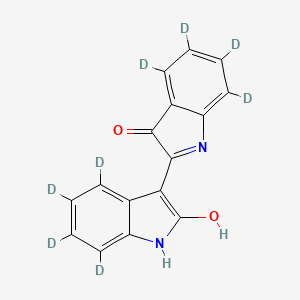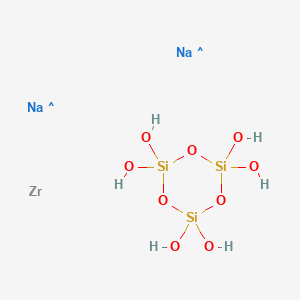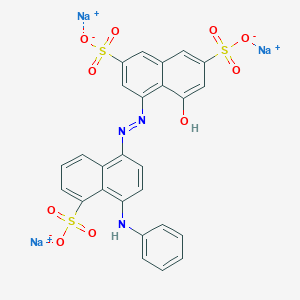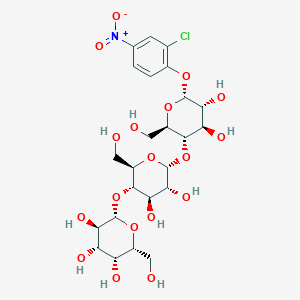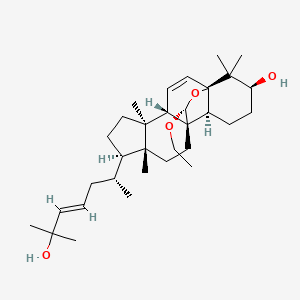
(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol is a cucurbitane-type triterpenoid. It has been studied for its potential biological activities, although it has shown no inhibitory effects against certain cancer cell lines .
Métodos De Preparación
The synthetic routes and reaction conditions for (19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol are not extensively documented in the available literature. it is known to be a natural product isolated from plants in the Cucurbitaceae family . Industrial production methods would likely involve extraction and purification from plant sources, followed by structural elucidation using techniques such as NMR and mass spectrometry .
Análisis De Reacciones Químicas
(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol, being a triterpenoid, can undergo various chemical reactions typical of this class of compounds. These reactions may include:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting carbonyl groups to alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common reagents and conditions used in these reactions would depend on the specific transformation desired. For example, oxidation might be carried out using reagents like potassium permanganate or chromium trioxide, while reduction could involve hydrogen gas with a palladium catalyst .
Aplicaciones Científicas De Investigación
(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol has been primarily studied for its potential biological activities. Despite showing no inhibitory effects against certain cancer cell lines (MCF-7, HepG2, Du145, Colon205, and HL-60) in MTT assays
Chemistry: As a natural product, it can serve as a model compound for studying triterpenoid biosynthesis and chemical transformations.
Biology: Investigating its role in plant metabolism and potential interactions with biological targets.
Medicine: Exploring its potential therapeutic effects, despite the initial lack of activity against cancer cell lines.
Industry: Potential use in the development of natural product-based pharmaceuticals or nutraceuticals.
Mecanismo De Acción
The specific mechanism of action for (19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol is not well-documented. as a triterpenoid, it may interact with various molecular targets and pathways involved in cellular processes. Further research is needed to elucidate its exact mechanism and identify any potential molecular targets .
Comparación Con Compuestos Similares
(19R,23E)-5b,19-Epoxy19-ethoxycucurbita-6,23-diene-3b,25-diol can be compared with other cucurbitane-type triterpenoids, such as:
- Cucurbitacin B
- Cucurbitacin E
- Cucurbitacin I
These compounds share a similar structural framework but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific epoxy and ethoxy substitutions, which may influence its chemical reactivity and biological interactions .
Propiedades
Fórmula molecular |
C32H52O4 |
|---|---|
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-ethoxy-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |
InChI |
InChI=1S/C32H52O4/c1-9-35-26-31-20-19-29(7)22(21(2)11-10-16-27(3,4)34)14-17-30(29,8)23(31)15-18-32(36-26)24(31)12-13-25(33)28(32,5)6/h10,15-16,18,21-26,33-34H,9,11-14,17,19-20H2,1-8H3/b16-10+/t21-,22-,23+,24+,25+,26-,29-,30+,31+,32-/m1/s1 |
Clave InChI |
IBUQIGYUDWWLGC-FJKUPRPISA-N |
SMILES isomérico |
CCO[C@H]1[C@@]23CC[C@@]4([C@H](CC[C@]4([C@@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O1)C)[C@H](C)C/C=C/C(C)(C)O)C |
SMILES canónico |
CCOC1C23CCC4(C(CCC4(C2C=CC5(C3CCC(C5(C)C)O)O1)C)C(C)CC=CC(C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
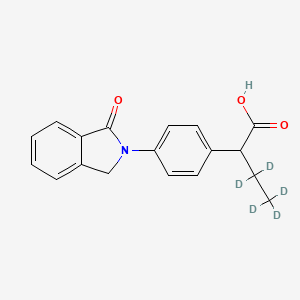
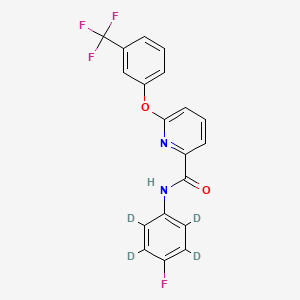
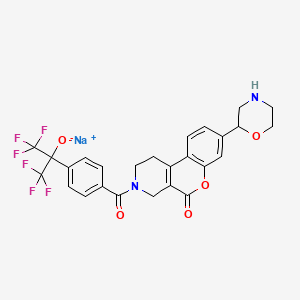


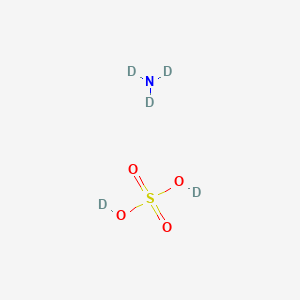
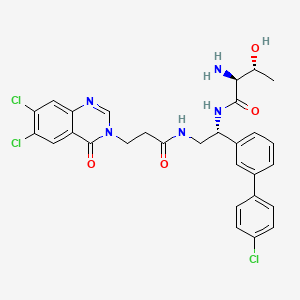
![N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)
